molecular formula C16H15Cl2NO5 B1668504 Cgp 43182 CAS No. 150379-37-6

Cgp 43182

Número de catálogo: B1668504
Número CAS: 150379-37-6
Peso molecular: 372.2 g/mol
Clave InChI: KSXVYLXVMKLSOE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CGP 43182 is a cell-permeant enolized 1,3-dioxane-4,6-dione-5-carboxamide that functions as a potent and effective inhibitor of group IIA secretory phospholipase A2 (Group IIA sPLA2) . This enzyme is a key player in inflammatory processes, and its activity is upregulated in conditions such as rheumatoid arthritis and septic shock . Initially characterized by its direct enzymatic inhibition, CGP 43182 binds to the calcium ion at the catalytic site of group IIA sPLA2 with high specificity (IC50 = 2.8 μM), showing significantly less activity against group IB sPLA2 and cytosolic PLA2 (cPLA2) . Beyond its direct enzyme-blocking activity, research in rat mesangial cells has revealed a second, profound mechanism of action: CGP 43182 potently suppresses the IL-1β-induced activation of the transcription factor NF-κB . It achieves this by preventing the phosphorylation and subsequent degradation of the endogenous NF-κB inhibitor, IκB, thereby sequestering NF-κB in the cytoplasm and blocking its pro-inflammatory transcriptional program . This dual action results in the complete inhibition of cytokine-stimulated gene expression of multiple pro-inflammatory mediators, including group IIA sPLA2 itself, cyclooxygenase-2 (Cox-2), and inducible nitric oxide synthase (iNOS) . Consequently, the synthesis of important inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO) is drastically reduced . This makes CGP 43182 a valuable research tool for investigating the cross-talk between inflammatory signaling pathways and for exploring mechanisms to counteract a concerted cytokine response in experimental models. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-ene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO5/c17-9-5-4-6-10(12(9)18)19-13(20)11-14(21)23-16(24-15(11)22)7-2-1-3-8-16/h4-6,21H,1-3,7-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXVYLXVMKLSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(=C(C(=O)O2)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164535
Record name Cgp 43182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150379-37-6
Record name Cgp 43182
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150379376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cgp 43182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

CGP 43182: A Mechanistic Exploration of its Inhibitory Effects on COX-2 and VEGF Gene Expression

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the carboxamide compound CGP 43182 and its role in modulating the gene expression of Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor (VEGF). We delve into the molecular underpinnings of CGP 43182's mechanism, focusing on its established function as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide will elucidate the causal chain from NF-κB inhibition to the subsequent repression of COX-2 and VEGF, two critical mediators of inflammation and angiogenesis. Designed for researchers and drug development professionals, this document synthesizes mechanistic insights with detailed, field-proven experimental protocols to enable the rigorous investigation of CGP 43182's effects in a laboratory setting.

Introduction: The Significance of COX-2 and VEGF in Cellular Pathology

Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor (VEGF) are inducible genes that play pivotal roles in a multitude of physiological and pathological processes.

  • Cyclooxygenase-2 (COX-2): Unlike the constitutively expressed COX-1 isoform, COX-2 is rapidly upregulated in response to inflammatory stimuli, cytokines, and mitogens.[1] It is the rate-limiting enzyme in the conversion of arachidonic acid to prostanoids, such as prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever.[2] The induction of COX-2 is strongly associated with inflammatory diseases and the progression of various cancers.[3][4][5]

  • Vascular Endothelial Growth Factor (VEGF): VEGF is a potent signaling protein that stimulates vasculogenesis and angiogenesis—the formation of new blood vessels. While essential for embryonic development and wound healing, the upregulation of VEGF is a hallmark of solid tumor growth, providing tumors with the necessary blood supply for expansion and metastasis.[6] VEGF expression is often triggered by microenvironmental factors such as hypoxia.[6]

Given their central roles in inflammation and tumorigenesis, both COX-2 and VEGF are high-value targets for therapeutic intervention. Understanding the signaling pathways that regulate their expression is therefore of paramount importance.

CGP 43182: Mechanism of Action

CGP 43182 is a carboxamide compound identified as an inhibitor of secretory phopholipase A2 and, more critically for this context, an inhibitor of the NF-κB signaling pathway.[7] Its inhibitory action is central to its ability to suppress the expression of downstream inflammatory and angiogenic genes.

The NF-κB Signaling Pathway: A Master Regulator

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of genes involved in inflammation, immunity, and cell survival.[8][9] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins.[10][11] Upon stimulation by signals like inflammatory cytokines (e.g., TNF-α, IL-1β) or hypoxia, the IκB kinase (IKK) complex is activated.[8][10] IKK phosphorylates IκB, tagging it for ubiquitination and proteasomal degradation. This frees the NF-κB dimer to translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate transcription.[11] Both COX-2 and VEGF are well-established downstream targets of the NF-κB pathway.[3][4][12]

CGP 43182's Impact on the COX-2/VEGF Axis

Research demonstrates that CGP 43182 effectively represses both COX-2 and VEGF gene expression, particularly under hypoxic conditions which are known to induce both genes.[7] The primary mechanism for this repression is the targeted inhibition of NF-κB's ability to bind to DNA.[7]

A key study in monkey choroidal endothelial cells under hypoxic stress revealed the following sequence of events:

  • Hypoxia rapidly activates both Hypoxia-Inducible Factor-1 (HIF-1) and NF-κB.[7]

  • The activation and DNA binding of these transcription factors precede the upregulation of COX-2 mRNA.[7]

  • The increase in VEGF expression consistently lags behind the induction of COX-2.[7]

  • Treatment with CGP 43182 was found to inhibit NF-κB-DNA binding, which in turn suppressed the expression of COX-2 and VEGF, and reduced the release of the COX-2 product, PGE2.[7]

This evidence supports a model where VEGF expression is regulated through a dual-mechanism: a direct pathway mediated by HIF-1 and an indirect, NF-κB-dependent pathway that involves the induction of COX-2 and subsequent production of prostaglandins.[7] CGP 43182 specifically disrupts the latter pathway.

cluster_stimulus Cellular Stress cluster_transcription_factors Transcription Factor Activation cluster_inhibitor Point of Inhibition cluster_downstream Downstream Gene Expression & Signaling Hypoxia Hypoxia HIF1 HIF-1 Activation Hypoxia->HIF1 NFkB NF-κB Activation Hypoxia->NFkB VEGF VEGF Gene Expression HIF1->VEGF Induces Transcription (Direct Pathway) COX2 COX-2 Gene Expression NFkB->COX2 Induces Transcription CGP43182 CGP 43182 CGP43182->NFkB Inhibits DNA Binding PGE2 PGE2 Production COX2->PGE2 Catalyzes PGE2->VEGF Promotes

Caption: Signaling pathway of CGP 43182's effect on COX-2 and VEGF.

Experimental Validation: Protocols and Methodologies

To investigate the effect of CGP 43182 on COX-2 and VEGF expression, a series of well-controlled in vitro experiments are required. The following protocols provide a robust framework for such a study.

General Experimental Workflow

The overall process involves culturing an appropriate cell line, treating the cells with CGP 43182 (with and without a stimulus like hypoxia), and then harvesting the cells for gene and protein expression analysis.

cluster_analysis Downstream Analysis start Start: Seed Cells in Culture Plates culture Cell Culture & Adherence (e.g., 24 hours) start->culture treatment Apply Treatments: 1. Vehicle Control 2. CGP 43182 3. Stimulus (e.g., Hypoxia) 4. Stimulus + CGP 43182 culture->treatment harvest Harvest Cells at Pre-determined Time Points treatment->harvest rna_path RNA Analysis harvest->rna_path protein_path Protein Analysis harvest->protein_path rna_extract RNA Extraction rna_path->rna_extract lysis Protein Lysis protein_path->lysis cdna_synth cDNA Synthesis rna_extract->cdna_synth qpcr qRT-PCR Analysis (COX-2, VEGF, Ref. Gene) cdna_synth->qpcr quant Protein Quantification (e.g., BCA Assay) lysis->quant wb Western Blot Analysis (COX-2, VEGF, Loading Control) quant->wb

Caption: General experimental workflow for studying CGP 43182 effects.
Cell Culture Protocol

Causality: The choice of cell line is critical. Endothelial cells (e.g., HUVEC or monkey choroidal RF/6A cells as used in the foundational study[7]) or relevant cancer cell lines known to express COX-2 and VEGF (e.g., human gastric cancer AGS cells[3]) are appropriate. The protocol ensures cells are healthy and in a logarithmic growth phase before experimentation to ensure reproducibility.[13][14]

Methodology:

  • Thawing Cells: Rapidly thaw a cryovial of cells in a 37°C water bath.[15][16] Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Initial Culture: Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in fresh medium. Transfer to an appropriate culture flask (e.g., T-75).

  • Incubation: Culture cells at 37°C in a humidified incubator with 5% CO₂.[16]

  • Passaging: When cells reach 70-90% confluency, passage them.[16]

    • Aspirate the medium and wash the cell monolayer once with sterile PBS.

    • Add a minimal volume of a detachment agent (e.g., 0.25% Trypsin-EDTA) and incubate at 37°C for 3-5 minutes until cells detach.[15]

    • Neutralize the trypsin with complete growth medium and collect the cell suspension.

    • Centrifuge and resuspend in fresh medium for counting and seeding into new flasks or experimental plates.

Quantitative Real-Time PCR (qRT-PCR) Protocol

Causality: qRT-PCR is the gold standard for quantifying gene expression at the mRNA level.[17] This protocol is designed to minimize variability and ensure accuracy. Key steps include DNase treatment to remove contaminating genomic DNA which could lead to false positives, and normalization to a stably expressed reference gene (e.g., GAPDH, ACTB) to control for variations in RNA input and reverse transcription efficiency.[17][18]

Methodology:

  • RNA Extraction:

    • Following cell treatment and harvesting, lyse cells directly in the culture plate using a lysis buffer (e.g., Buffer RLT from a Qiagen RNeasy kit).[18]

    • Isolate total RNA using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's protocol.[18]

    • Perform an on-column DNase I digestion to eliminate genomic DNA contamination.[17][19]

    • Elute RNA in RNase-free water.

  • RNA Quantification and Quality Control:

    • Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio >1.8.[17]

  • cDNA Synthesis (Reverse Transcription):

    • In a sterile PCR tube, combine 1 µg of total RNA, 1 µL of oligo(dT) or random hexamer primers, and 1 µL of dNTP mix. Adjust volume with RNase-free water.[20]

    • Incubate at 65°C for 5 minutes, then chill on ice.

    • Add 4 µL of 5X First-Strand Buffer, 1 µL of 0.1 M DTT, and 1 µL of a reverse transcriptase (e.g., SuperScript III).[20]

    • Incubate at 50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes.[20]

    • The resulting cDNA can be stored at -20°C.

  • Real-Time PCR:

    • Prepare a master mix for each gene of interest (COX-2, VEGF) and a reference gene. The mix should contain a SYBR Green-based qPCR master mix, forward and reverse primers (10 µM stock), and PCR-grade water.[21]

    • Aliquot the master mix into a 96-well qPCR plate.

    • Add diluted cDNA (e.g., 1-5 µL) to the appropriate wells. Include no-template controls (NTC) for each primer set.[21]

    • Run the plate on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[19]

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the reference gene (ΔCt = Ct_target - Ct_reference) and then normalize to the control condition (ΔΔCt = ΔCt_treated - ΔCt_control).

    • The fold change in expression is calculated as 2^(-ΔΔCt).

Western Blot Protocol

Causality: Western blotting allows for the detection and relative quantification of specific proteins, confirming that changes in mRNA levels translate to changes in protein expression.[22] Accurate total protein quantification before loading is mandatory to ensure that observed differences in band intensity are due to biological changes, not loading errors.[23][24] A loading control (e.g., β-actin, GAPDH) is used to verify equal loading across lanes.

Methodology:

  • Protein Extraction (Lysis):

    • After treatment, wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the total protein extract.[24]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[24] This is a self-validating step to ensure equal loading.

  • Sample Preparation:

    • Based on the quantification, dilute each sample to the same concentration.

    • Add Laemmli sample buffer (containing SDS and a reducing agent) to each sample and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis (SDS-PAGE):

    • Load equal amounts of total protein (e.g., 20-30 µg) per lane into a polyacrylamide gel.[22] Include a molecular weight marker.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[25]

    • Incubate the membrane with a primary antibody specific for COX-2 or VEGF overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[25]

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[25]

  • Analysis:

    • Quantify band intensity using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the corresponding loading control band in the same lane.

Data Presentation and Interpretation

Quantitative data from qRT-PCR and Western blot experiments should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Hypothetical qRT-PCR Data Summary

Treatment GroupTarget GeneAvg. ΔΔCtFold Change (2⁻ΔΔCt)Std. Deviation
ControlCOX-20.001.000.12
ControlVEGF0.001.000.15
Hypoxia (1% O₂)COX-2-2.325.000.45
Hypoxia (1% O₂)VEGF-1.583.000.33
Hypoxia + CGP 43182COX-2-0.261.200.18
Hypoxia + CGP 43182VEGF-0.491.400.21
Data are expressed as mean fold change relative to the control group, normalized to a reference gene. n=3 biological replicates.

Table 2: Hypothetical Western Blot Densitometry Summary

Treatment GroupTarget ProteinRelative Band Intensity (Normalized to Loading Control)Std. Deviation
ControlCOX-21.000.09
ControlVEGF1.000.11
Hypoxia (1% O₂)COX-24.500.38
Hypoxia (1% O₂)VEGF2.850.29
Hypoxia + CGP 43182COX-21.350.15
Hypoxia + CGP 43182VEGF1.250.13
Data are expressed as mean relative intensity units, normalized to the control group. n=3 biological replicates.

Conclusion

CGP 43182 presents a clear mechanism for the repression of COX-2 and VEGF gene expression through the targeted inhibition of the NF-κB signaling pathway.[7] This action disrupts a critical axis involved in inflammation and angiogenesis, highlighting its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a validated framework for researchers to further explore and confirm these effects. By combining a deep mechanistic understanding with rigorous, well-controlled experimental design, the scientific community can continue to elucidate the full therapeutic potential of compounds like CGP 43182.

References

  • Hypoxia-Induced COX-2 and VEGF Gene Expression in Retinal Cells: Repression by CGP43182. Investigative Ophthalmology & Visual Science.[Link]

  • Cancer Cell Lines Culture Protocol. Alpha Lifetech Inc. via Medium.[Link]

  • p38 MAPK is Activated by Vascular endothelial growth factor receptor 2 and is essential for shear stress-induced angiogenesis. PMC.[Link]

  • Cyclooxygenase-2 is a neuronal target gene of NF-κB. PMC.[Link]

  • p38 MAP kinase activation by vascular endothelial growth factor mediates actin reorganization and cell migration in human endothelial cells. Oncogene.[Link]

  • Basic Workflow for Quantitative Western Blots. LI-COR Biosciences.[Link]

  • Regulation of VEGF-induced endothelial cell PAF synthesis: role of p42/44 MAPK, p38 MAPK and PI3K pathways. PMC.[Link]

  • Western Blot Protocol, Troubleshooting, and Applications. The Scientist Magazine.[Link]

  • Systematic study of constitutive cyclooxygenase-2 expression: Role of NF-κB and NFAT transcriptional pathways. PNAS.[Link]

  • Nuclear factor-kappaB regulates cyclooxygenase-2 expression and cell proliferation in human gastric cancer cells. PubMed.[Link]

  • Eleven Golden Rules of Quantitative RT-PCR. The Plant Cell via PMC.[Link]

  • Protocols for Cancer-related cell lines. Horizon Discovery.[Link]

  • A Dominant Negative Mutant of p38 MAP Kinase Blocks VEGF-Induced uPAR Expression and Barrier Breakdown in Retinal Microvascular Endothelial Cells. Investigative Ophthalmology & Visual Science.[Link]

  • Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages. Spandidos Publications.[Link]

  • Induction of Cyclooxygenase-2 and Activation of Nuclear Factor-κB in Myocardium of Patients With Congestive Heart Failure. Circulation.[Link]

  • p38 MAP kinase—A molecular switch between VEGF-induced angiogenesis and vascular hyperpermeability. ResearchGate.[Link]

  • Protocol for Real-Time RT-PCR. PrimerBank, Harvard University.[Link]

  • RT-qPCR. Bio-protocol.[Link]

  • Essential Techniques of Cancer Cell Culture. Springer.[Link]

  • Quantitative Real Time PCR Protocol. Stack Lab, University of Missouri.[Link]

  • cGMP signaling pathway that modulates NF-κB activation in innate immune responses. iScience.[Link]

  • Changes in gene expression contribute to cancer prevention by COX inhibitors. PubMed.[Link]

  • The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis. PubMed.[Link]

  • The p38/MAPK pathway regulates microtubule polymerization through phosphorylation of MAP4 and Op18 in hypoxic cells. PubMed.[Link]

  • p38 mitogen-activated protein kinases. Wikipedia.[Link]

  • Transcription - NF-kB signaling pathway. Bio-Rad.[Link]

  • Corticosteroids induce COX-2 expression in cardiomyocytes: role of glucocorticoid receptor and C/EBP-β. PMC.[Link]

  • Effects of tumor microenviromental factors on VEGF expression. PMC.[Link]

  • Cyclooxygenase-2 Gene Expression and Regulation in Human Retinal Pigment Epithelial Cells. Investigative Ophthalmology & Visual Science.[Link]

  • Natural Cyclooxygenase-2 Inhibitors Synergize With Butyrate to Augment Chicken Host Defense Peptide Gene Expression. Frontiers in Immunology.[Link]

  • VEGF gene sequence variation defines VEGF gene expression status and angiogenic activity in non-small cell lung cancer. PubMed.[Link]

  • MAPK Signal-integrating Kinase Controls Cap-independent Translation and Cell Type-specific Cytotoxicity of an Oncolytic Poliovirus. ResearchGate.[Link]

  • Vascular endothelial growth factor production is regulated by gene polymorphisms. SpringerLink.[Link]

  • Effect of low level laser irradiation on VEGF gene expression in cultured endothelial cells. ResearchGate.[Link]

  • The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. MDPI.[Link]

  • The Nuclear Factor Kappa B (NF-kB) signaling in cancer development and immune diseases. PMC.[Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics.[Link]

Sources

A Technical Guide to Investigating Inflammatory Pathways Through Ikaros Modulation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Note: Initial searches for the compound "CGP 43182" did not yield specific, publicly available information regarding its use in inflammation research. This identifier may correspond to an internal, unpublished compound or a legacy designation. However, the context of the query strongly points towards an interest in the molecular target at the heart of many advanced inflammation and immunology research programs: the Ikaros family of zinc-finger transcription factors . This guide, therefore, provides an in-depth exploration of Ikaros as a pivotal regulator in inflammation, offering technical insights and methodologies for its study. We will delve into the established roles of Ikaros in immune cell function and disease, and discuss the tools, including well-characterized molecular probes, used to investigate its complex biology.

Executive Summary: Ikaros as a Central Node in Immune Homeostasis and Inflammation

The Ikaros family, comprising Ikaros (IKZF1), Helios (IKZF2), Aiolos (IKZF3), Eos (IKZF4), and Pegasus (IKZF5), represents a class of hematopoietic-specific transcription factors essential for the development, differentiation, and function of the immune system.[1][2] These proteins act as master regulators, orchestrating complex gene expression programs that maintain immune tolerance and dictate the nature of inflammatory responses.[3][4] Dysregulation of Ikaros function is genetically and functionally linked to a host of chronic inflammatory and autoimmune diseases, including rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and systemic lupus erythematosus (SLE), making it a critical target for therapeutic investigation.[1][3] This guide will elucidate the multifaceted roles of Ikaros in key immune cell types, its impact on inflammatory signaling, and provide a framework for its experimental interrogation.

The Mechanistic Underpinnings of Ikaros Function

Ikaros family members are characterized by the presence of N-terminal zinc-finger domains for DNA binding and a C-terminal domain for homo- and heterodimerization.[1] This dimerization capability allows for a complex combinatorial control of gene expression. Ikaros exerts its influence by binding to a core DNA motif (GGGAA) in the regulatory regions of target genes and recruiting chromatin-remodeling complexes.[5] Its function is context-dependent, acting as both a transcriptional repressor and activator to fine-tune gene expression.[2][6] For instance, Ikaros partners with complexes like the Nucleosome Remodeling and Deacetylase (NuRD) complex to mediate gene silencing, a critical function for repressing inflammatory gene programs.[4]

Ikaros in Adaptive Immunity: T-Cell Lineage and Function

Ikaros is a crucial arbiter of T-cell fate and function. Its expression level and activity determine the differentiation trajectory of naive CD4+ T cells into various effector and regulatory subsets.

  • T Helper (Th) Cell Differentiation: Ikaros plays a complex role in balancing Th subsets. It acts as a positive regulator of Th2 differentiation, promoting the expression of cytokines like IL-4, IL-5, and IL-13.[5][7] Conversely, it can negatively regulate Th1 differentiation by repressing the master regulator T-bet and subsequent IFN-γ production.[5][8] In the context of Th17 cells, which are implicated in many autoimmune diseases, a lack of Ikaros leads to a pathological phenotype with enhanced expression of pro-inflammatory cytokines like GM-CSF.[3][9]

  • Regulatory T cells (Tregs): The stability and suppressive function of Tregs are vital for preventing autoimmunity. Ikaros, along with family members Helios and Eos, is required to maintain the Treg lineage and control inflammatory responses.[10][11][12] Reduced expression of Ikaros family members in Tregs from RA patients is associated with disease activity, suggesting a failure to suppress inflammation.[8][13][14]

Ikaros in Innate Immunity: The Macrophage Response

The role of Ikaros is not limited to the adaptive immune system. In macrophages, key cells of the innate immune response, Ikaros has a dual function in regulating the response to inflammatory stimuli like lipopolysaccharide (LPS).[6][15][16] Upon LPS stimulation, Ikaros expression is induced and it helps to orchestrate the transcriptional program.[6] It can enhance the expression of many delayed-response inflammatory genes, in part by sustaining NF-κB chromatin binding, while simultaneously repressing other target genes.[6][15][16][17] This dual capability positions Ikaros as a critical factor for tuning the magnitude and duration of the innate inflammatory response.

Ikaros in Chronic Inflammatory Diseases: A Genetic and Functional Link

Genetic variants in IKZF1 and other family members are associated with an increased risk for several chronic inflammatory diseases, highlighting their importance in maintaining immune homeostasis.[1][3]

DiseaseRole of Ikaros FamilyKey Findings
Rheumatoid Arthritis (RA) Reduced expression in T cellsLower levels of Ikaros, Helios, and Aiolos in Tregs and Th1 cells from RA patients correlate with disease activity.[8][13][14] Reduced Ikaros expression in T cells leads to increased transcription of the calcium channel ORAI3, promoting a pro-inflammatory state.[1][18]
Inflammatory Bowel Disease (IBD) Regulation of T cells and MonocytesIkaros is required in Tregs to control T-cell-mediated immune pathology in models of IBD.[10][12] Ikaros family members also appear to direct the fate of monocytes, which are precursors to inflammatory macrophages in the gut.[19] IKZF1 haploinsufficiency has been linked to IBD, with JAK inhibitors showing therapeutic potential.[20]
Systemic Lupus Erythematosus (SLE) Genetic SusceptibilityGenetic variants in IKZF1 are linked to SLE susceptibility.[1][3]

Experimental Workflows for Studying Ikaros in Inflammation

Investigating the role of Ikaros requires a multi-pronged approach, combining molecular biology, cell-based assays, and in vivo models.

Modulation of Ikaros Activity: Tools of the Trade

While a specific inhibitor named "CGP 43182" is not documented in the public domain, several well-established methods are used to modulate Ikaros function for research purposes.

  • Immunomodulatory Drugs (IMiDs): Compounds like Lenalidomide and Pomalidomide are powerful tools. They function as "molecular glues," inducing the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos.[1] This provides a method for acute, chemically-induced loss of Ikaros function.

  • Genetic Knockdown/Knockout: For more targeted and long-term studies, RNA interference (siRNA) or CRISPR/Cas9-mediated gene editing can be used to reduce or ablate IKZF1 expression in specific cell types.[2][19] Conditional knockout mouse models (e.g., using Cre-lox systems) allow for cell-type-specific deletion of Ikaros, avoiding developmental defects.[3]

Protocol: Lenalidomide-induced Ikaros Degradation in Human T-cells

This protocol describes the use of Lenalidomide to study the consequences of acute Ikaros degradation on pro-inflammatory cytokine production.

  • Cell Culture: Isolate human peripheral blood lymphocytes (PBLs) from healthy donors. Culture cells in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and IL-2 (10 ng/mL).

  • Treatment: Seed cells at 1x10^6 cells/mL. Treat cells with Lenalidomide (typically 1-10 µM) or a DMSO vehicle control for 24-72 hours.

  • Activation: Activate T-cells using plate-bound anti-CD3 (e.g., clone OKT3, 1-5 µg/mL) and soluble anti-CD28 (e.g., clone CD28.2, 1-2 µg/mL) antibodies for the final 24-48 hours of culture.

  • Endpoint Analysis:

    • Western Blot: Harvest cell lysates to confirm Ikaros protein degradation.

    • RT-qPCR: Extract RNA to measure mRNA expression of target genes, such as CSF2 (encoding GM-CSF) and IFNG.[9]

    • Flow Cytometry/ELISA: Analyze supernatants for secreted cytokines (e.g., GM-CSF, IFN-γ) or use intracellular staining to measure cytokine production at the single-cell level.

Key Assays for Assessing Ikaros Function in Inflammation
  • Chromatin Immunoprecipitation (ChIP-seq): To identify the direct gene targets of Ikaros, ChIP-seq is the gold standard. This technique maps the genome-wide binding sites of Ikaros, revealing the enhancers and promoters it regulates.[6]

  • RNA-sequencing (RNA-seq): To understand the global transcriptional consequences of modulating Ikaros, RNA-seq provides a comprehensive view of up- and down-regulated genes.[6]

  • In Vitro T-cell Differentiation Assays: Naive CD4+ T cells can be cultured under specific polarizing conditions (e.g., Th1, Th2, Th17) with or without Ikaros modulation to assess its role in lineage commitment and cytokine production.[7]

  • In Vivo Inflammation Models: Animal models, such as collagen-induced arthritis (for RA) or DSS-induced colitis (for IBD), are invaluable for studying the role of Ikaros in the complex inflammatory environment of a whole organism.[21]

Signaling Pathways and Logical Relationships

Ikaros function is intricately linked with major inflammatory signaling pathways. Its ability to both activate and repress genes allows it to fine-tune the cellular response to inflammatory cues.

Ikaros and NF-κB Signaling

The NF-κB pathway is a cornerstone of inflammatory signaling. In macrophages, Ikaros is crucial for sustaining NF-κB binding to chromatin at late-stage inflammatory genes, thereby amplifying the response.[6][15] This suggests a positive feedback loop where an initial inflammatory signal induces Ikaros, which in turn potentiates further inflammatory gene expression.

Ikaros_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_Activation Initial NF-κB Activation TLR4->NFkB_Activation activates Early_Genes Early Inflammatory Genes NFkB_Activation->Early_Genes induces Ikaros_Induction Ikaros (IKZF1) Induction NFkB_Activation->Ikaros_Induction induces Ikaros_Sustains_NFkB Sustained NF-κB Chromatin Binding Ikaros_Induction->Ikaros_Sustains_NFkB enables Late_Genes Late Inflammatory Genes Ikaros_Sustains_NFkB->Late_Genes induces

Caption: Ikaros-NFκB positive feedback loop in macrophages.

Ikaros in T-Cell Cytokine Regulation

Ikaros acts as a master regulator of cytokine expression in T-cells, often through transcriptional repression. For example, in activated T-cells, Ikaros binds to the CSF2 locus to repress the production of the highly pro-inflammatory cytokine GM-CSF. Loss of Ikaros function, therefore, unleashes GM-CSF production.[9]

Ikaros_TCell_Repression cluster_WT Wild-Type T-Cell cluster_KO Ikaros-Deficient T-Cell TCR_Activation_WT TCR/CD28 Activation Ikaros_WT Ikaros (Active) TCR_Activation_WT->Ikaros_WT CSF2_Locus_WT Csf2 (GM-CSF) Locus Ikaros_WT->CSF2_Locus_WT binds & represses GMCSF_Repression GM-CSF Repressed CSF2_Locus_WT->GMCSF_Repression TCR_Activation_KO TCR/CD28 Activation Ikaros_KO Ikaros (Absent/Degraded) TCR_Activation_KO->Ikaros_KO CSF2_Locus_KO Csf2 (GM-CSF) Locus GMCSF_Expression Pathogenic GM-CSF Expression CSF2_Locus_KO->GMCSF_Expression de-repressed

Caption: Ikaros represses pathogenic GM-CSF in T-cells.

Conclusion and Future Directions

The Ikaros family of transcription factors stands as a central regulatory hub in the immune system. Its complex, context-dependent roles in both promoting and suppressing inflammatory gene expression make it a compelling area of study for understanding and treating chronic inflammatory diseases. While the specific tool "CGP 43182" remains elusive, the principles of Ikaros biology can be effectively probed using existing chemical degraders like Lenalidomide and sophisticated genetic models. Future research will likely focus on developing more specific modulators of individual Ikaros family members or their dimeric interactions, paving the way for novel therapeutic strategies that can precisely recalibrate the immune system in disease.

References

  • The emerging role of Ikaros proteins in chronic inflammatory diseases. (2025). Drug Discovery Today: Disease Models. [Link]

  • Yanez, A., et al. (2018). Dual roles for Ikaros in regulation of macrophage chromatin state and inflammatory gene expression. The Journal of Immunology. [Link]

  • Investigating the Ikaros Family of Transcription Factors Within Macrophages in Inflammatory Bowel Disease. (Thesis). University of Birmingham. [Link]

  • Thomas, R. M., et al. (2007). Cutting Edge: Ikaros Is a Regulator of Th2 Cell Differentiation. The Journal of Immunology. [Link]

  • Dittrich-Salamon, M., et al. (2022). Regulatory T Cells from Patients with Rheumatoid Arthritis Are Characterized by Reduced Expression of Ikaros Zinc Finger Transcription Factors. Cells. [Link]

  • Dual Roles for Ikaros in Regulation of Macrophage Chromatin State and Inflammatory Gene Expression. (2018). The Journal of Immunology. [Link]

  • Bernardi, C., et al. (2021). CD4+ T cells require Ikaros to inhibit their differentiation toward a pathogenic cell fate. Proceedings of the National Academy of Sciences. [Link]

  • O'Brien, S., et al. (2018). Lack of Ikaros deregulates inflammatory gene programs in T cells. PLoS ONE. [Link]

  • Powell, M. D., et al. (2019). Ikaros Zinc Finger Transcription Factors: Regulators of Cytokine Signaling Pathways and CD4+ T Helper Cell Differentiation. Frontiers in Immunology. [Link]

  • Myeloid Ikaros–SIRT1 signaling axis regulates hepatic inflammation and pyroptosis in ischemia-stressed mouse and human liver. (2022). Journal of Hepatology. [Link]

  • Thomas, R. M., et al. (2010). Ikaros Is a Regulator of Il10 Expression in CD4+ T Cells. The Journal of Immunology. [Link]

  • Regulatory T Cells from Patients with Rheumatoid Arthritis Are Characterized by Reduced Expression of Ikaros Zinc Finger Transcription Factors. (2022). PubMed. [Link]

  • Dual Roles for Ikaros in Regulation of Macrophage Chromatin State and Inflammatory Gene Expression. (2018). ResearchGate. [Link]

  • Rheumatoid Arthritis: Relief of IKAROS Transcriptional Repression of Orai3 in T-cells. (2021). ResearchGate. [Link]

  • Dual Roles for Ikaros in Regulation of Macrophage Chromatin State and Inflammatory Gene Expression. (2018). The Journal of Immunology | Oxford Academic. [Link]

  • Foxp3 depends on Ikaros for control of regulatory T cell gene expression and function. (2024). eLife. [Link]

  • Ikaros Inhibits Group 3 Innate Lymphoid Cell Development and Function by Suppressing the Aryl Hydrocarbon Receptor Pathway. (2017). Immunity. [Link]

  • JAK inhibitor ameliorates inflammatory bowel disease in a patient with IKZF1 haploinsufficiency. (2025). PubMed. [Link]

  • Regulatory T Cells from Patients with Rheumatoid Arthritis Are Characterized by Reduced Expression of Ikaros Zinc Finger Transcription Factors. (2022). ResearchGate. [Link]

  • P0006 Ikaros family transcription factors drive monocyte fate into the tissue to define treatment outcomes in IBD. (2026). Journal of Crohn's and Colitis | Oxford Academic. [Link]

  • Attenuated Negative Feedback in Monocyte-Derived Macrophages From Persons Living With HIV: A Role for IKAROS. (2021). Frontiers in Immunology. [Link]

  • Suppression of Aiolos and Ikaros expression by lenalidomide reduces human ILC3–ILC1/NK cell transdifferentiation. (2019). The Journal of Immunology | Oxford Academic. [Link]

  • Crohn's Disease Is Associated With Activation of Circulating Innate Lymphoid Cells. (2020). Oxford Academic. [Link]

  • Foxp3 depends on Ikaros for control of regulatory T cell gene expression and function. (2024). eLife. [Link]

  • Ikaros-Associated Diseases: From Mice to Humans and Back Again. (2021). Frontiers in Immunology. [Link]

  • Ikaros: linking dimer state to function. ANR. [Link]

  • Foxp3 depends on Ikaros for control of regulatory T cell gene expression and function. (2024). bioRxiv. [Link]

  • Germline IKZF1mutations and their impact on immunity: IKAROS-associated diseases and pathophysiology. (2021). Journal of Allergy and Clinical Immunology. [Link]

  • Immunogenic compositions comprising conjugated capsular saccharide antigens, kits comprising the same and uses thereof. (2017).
  • Papilloma virus vaccine. (2011).

Sources

The Impact of CGP 43182 on Retinal Neovascularization: A Technical Guide to Mechanistic Pathways and Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Retinal neovascularization (RNV) is a hallmark of several blinding ocular diseases, including proliferative diabetic retinopathy and retinopathy of prematurity. This pathological angiogenesis is driven by a complex interplay of signaling pathways, with vascular endothelial growth factor (VEGF) and protein kinase C (PKC) playing pivotal roles. This in-depth technical guide explores the therapeutic potential of targeting these pathways, with a specific focus on the carboxamide compound CGP 43182. We delve into the molecular mechanisms by which CGP 43182 is proposed to inhibit retinal neovascularization, primarily through the suppression of NF-κB-mediated signaling and subsequent downregulation of pro-angiogenic factors. Furthermore, this guide provides detailed, field-proven experimental protocols for inducing and quantifying retinal neovascularization in preclinical models, offering a robust framework for the evaluation of novel therapeutic agents like CGP 43182.

Introduction: The Challenge of Retinal Neovascularization

Pathological retinal neovascularization is the abnormal growth of new, fragile blood vessels from pre-existing ones in the retina.[1][2] These aberrant vessels are prone to leakage, leading to macular edema, vitreous hemorrhage, and tractional retinal detachment, ultimately causing severe vision loss.[2] The primary trigger for this process is retinal ischemia, a state of insufficient oxygen supply to the retinal tissue.[3][4] Hypoxia initiates a cascade of molecular events, most notably the upregulation of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.[5][6] While anti-VEGF therapies have revolutionized the treatment of neovascular retinal diseases, a subset of patients shows an inadequate response, highlighting the need for alternative or complementary therapeutic strategies.[4][7]

One such promising avenue is the modulation of intracellular signaling pathways that act downstream or parallel to VEGF. The protein kinase C (PKC) family of enzymes has emerged as a critical player in mediating the effects of hyperglycemia and hypoxia on the retinal vasculature.[8][9][10] Activation of PKC, particularly the β isoform, is implicated in increased vascular permeability, altered blood flow, and the promotion of angiogenesis.[9][11][12]

CGP 43182: A Novel Inhibitor of Pro-Angiogenic Signaling

CGP 43182 is a carboxamide compound that has demonstrated potential as an inhibitor of key signaling pathways culminating in neovascularization.[13] Its primary mechanism of action in this context appears to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[13] NF-κB is a crucial transcription factor that becomes activated in response to hypoxic stress and regulates the expression of a wide array of genes involved in inflammation and angiogenesis, including cyclooxygenase-2 (COX-2) and VEGF.[13]

Mechanistic Pathway of CGP 43182 Action

Hypoxia-induced retinal neovascularization is a multi-step process. The diagram below illustrates the proposed mechanism by which CGP 43182 intervenes in this pathological cascade.

Caption: Proposed mechanism of CGP 43182 in inhibiting retinal neovascularization.

Studies have shown that in hypoxic choroidal endothelial cells, the activation of both Hypoxia-Inducible Factor-1 (HIF-1) and NF-κB precedes the upregulation of COX-2 and VEGF gene expression.[13] CGP 43182 has been found to effectively inhibit NF-κB-DNA binding, which in turn suppresses the expression of COX-2 and VEGF, leading to a reduction in prostaglandin E2 (PGE2) release and the inhibition of hypoxia-induced tube formation.[13]

Preclinical Evaluation of CGP 43182: The Oxygen-Induced Retinopathy (OIR) Model

The mouse model of oxygen-induced retinopathy (OIR) is a robust and widely used preclinical model to study ischemia-induced retinal neovascularization.[14][15][16][17][18] This model mimics the two phases of retinopathy of prematurity, involving an initial phase of hyperoxia-induced vessel obliteration followed by a phase of relative hypoxia upon return to normoxia, which triggers robust retinal neovascularization.[5][18][19]

Experimental Workflow for OIR Model and CGP 43182 Efficacy Testing

The following diagram outlines the key steps in the OIR experimental workflow for assessing the anti-angiogenic potential of a compound like CGP 43182.

cluster_0 Phase 1: Vaso-obliteration cluster_1 Phase 2: Neovascularization & Treatment cluster_2 Endpoint Analysis P7 P7: Place mouse pups in 75% Oxygen P12_hyperoxia P12: Central retinal vaso-obliteration occurs P7->P12_hyperoxia P12_normoxia P12: Return to Room Air (Relative Hypoxia) P12_hyperoxia->P12_normoxia Treatment Intravitreal Injection: CGP 43182 or Vehicle Control P12_normoxia->Treatment P17 P17: Peak Neovascularization Treatment->P17 Dissection Euthanize & Enucleate Eyes P17->Dissection Staining Retinal Flat Mounts: Isolectin B4 & BrdU Staining Dissection->Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification ImageJ Analysis: Quantify Neovascular Tufts Imaging->Quantification

Caption: Experimental workflow for the mouse Oxygen-Induced Retinopathy (OIR) model.

Detailed Experimental Protocols

3.2.1. Induction of Oxygen-Induced Retinopathy (OIR)

  • On postnatal day 7 (P7), place C57BL/6J mouse pups and their nursing mother into a hyperoxic chamber with 75% oxygen.[18][19]

  • Maintain the hyperoxic conditions for 5 days until P12. This leads to the cessation of normal retinal vascular development and obliteration of the central retinal vessels.[5][19]

  • On P12, return the mice to normal room air. The now avascular and metabolically active central retina becomes hypoxic, triggering the expression of pro-angiogenic factors and leading to retinal neovascularization.[18][19]

3.2.2. Intravitreal Administration of CGP 43182

  • On P12, anesthetize the mouse pups.

  • Under a dissecting microscope, perform an intravitreal injection of CGP 43182 at the desired concentration in a sterile vehicle (e.g., phosphate-buffered saline). A control group should receive an injection of the vehicle alone.[20][21][22] The injection volume is typically 1-2 µL.

  • Care should be taken to avoid damage to the lens.

3.2.3. Quantification of Retinal Neovascularization

  • On P17, when neovascularization is maximal, euthanize the mice.[18][19]

  • Enucleate the eyes and fix them in 4% paraformaldehyde.

  • Dissect the retinas and prepare them as flat mounts.

  • Stain the retinal vasculature with fluorescein-labeled isolectin B4, which binds to endothelial cells.[14]

  • To specifically label newly formed vessels, daily intraperitoneal injections of 5-bromo-2'-deoxyuridine (BrdU) can be administered from P11.[14][15][23] The retinas are then co-stained with an anti-BrdU antibody.[15]

  • Capture high-resolution images of the entire retinal flat mount using a fluorescence microscope.

  • Quantify the area of neovascular tufts using image analysis software such as ImageJ.[14][15] This can be done by manually outlining the neovascular areas or using automated methods.[24]

Data Presentation and Interpretation

The efficacy of CGP 43182 in inhibiting retinal neovascularization can be quantitatively assessed by comparing the area of neovascularization in the treated group to the vehicle-treated control group.

Table 1: Hypothetical Quantitative Analysis of CGP 43182 Efficacy in the OIR Model

Treatment GroupNMean Neovascular Area (mm²) ± SEMPercent Inhibitionp-value
Vehicle Control101.5 ± 0.2--
CGP 43182 (X µM)100.6 ± 0.160%<0.01

A statistically significant reduction in the mean neovascular area in the CGP 43182-treated group would provide strong evidence for its anti-angiogenic effect in vivo.

Broader Implications and Future Directions

The investigation of compounds like CGP 43182 that target intracellular signaling pathways such as NF-κB opens up new therapeutic avenues for neovascular retinal diseases. While direct inhibitors of PKCβ, such as Ruboxistaurin, have shown promise in clinical trials for diabetic retinopathy, targeting upstream regulators like NF-κB may offer a broader and potentially more potent anti-angiogenic effect.[8][10][25]

Future studies should focus on establishing a clear dose-response relationship for CGP 43182 and evaluating its long-term efficacy and safety in preclinical models. Furthermore, exploring the potential for synergistic effects when combined with anti-VEGF therapies could lead to more effective and durable treatment outcomes for patients suffering from these debilitating eye diseases.

References

  • Detection and Quantification of Retinal Neovascularization Using BrdU Incorporation. Translational Vision Science & Technology. [Link]

  • Protein Kinase C Inhibitors in the Treatment of Diabetic Retinopathy. Review. The Open Ophthalmology Journal. [Link]

  • Protein kinase C inhibition and diabetic retinopathy: a shot in the dark at translational research. British Journal of Ophthalmology. [Link]

  • Old Dog New Trick: Detection and Quantification of Retinal Neovascularization using BrdU Incorporation. Investigative Ophthalmology & Visual Science. [Link]

  • Clinical Trials in Protein Kinase C-β Inhibition in Diabetic Retinopathy. ResearchGate. [Link]

  • Computer-aided quantification of retinal neovascularization. PMC. [Link]

  • Detection and Quantification of Retinal Neovascularization Using BrdU Incorporation. National Center for Biotechnology Information. [Link]

  • Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents. Journal of Visualized Experiments. [Link]

  • Protein kinase C inhibition and diabetic retinopathy: a shot in the dark at translational research. PMC. [Link]

  • Treatment of diabetic retinopathy with protein kinase C subtype Beta inhibitor. PubMed. [Link]

  • Hypoxia-Induced COX-2 and VEGF Gene Expression in Retinal Cells: Repression by CGP43182. Investigative Ophthalmology & Visual Science. [Link]

  • Experimental Models in Neovascular Age Related Macular Degeneration. PMC. [Link]

  • New quantitative analysis, using high-resolution images, of oxygen-induced retinal neovascularization in mice. SIUE. [Link]

  • Preclinical Retinal Disease Models: Applications in Drug Development and Translational Research. MDPI. [Link]

  • Rabbit Retinal Neovascularization Induced by Latex Angiogenic-Derived Fraction: An Experimental Model. Taylor & Francis Online. [Link]

  • Dramatic Inhibition of Retinal and Choroidal Neovascularization by Oral Administration of a Kinase Inhibitor. PMC. [Link]

  • DL-AAA induced chronic retinal neovascularization animal model. Iris Pharma. [Link]

  • Mouse model of oxygen-induced retinopathy. Bio-protocol. [Link]

  • Dynamic and Quantitative Analysis of Choroidal Neovascularization by Fluorescein Angiography. Investigative Ophthalmology & Visual Science. [Link]

  • Ocular Angiogenesis & Retinal Vascular Permeability Models. Iris Pharma. [Link]

  • Dramatic inhibition of retinal and choroidal neovascularization by oral administration of a kinase inhibitor. PubMed. [Link]

  • Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis. PMC. [Link]

  • Fluorescein Angiography in Neovascular AMD. Review of Ophthalmology. [Link]

  • Foveal Retinal Neovascularization in Proliferative Diabetic Retinopathy: Assessment by Optical Coherence Tomography Angiography. Ovid. [Link]

  • How to interpret fluorescein angiography: 6 types of defects. EyeGuru. [Link]

  • Revisiting the mouse model of oxygen-induced retinopathy. Taylor & Francis Online. [Link]

  • OCT-A May Offer an Alternative to FA for Identifying Retinal Neovascularization. American Academy of Ophthalmology. [Link]

  • Revisiting the mouse model of oxygen-induced retinopathy. Dove Medical Press. [Link]

  • Ruboxistaurin, a PKCbeta inhibitor, inhibits retinal neovascularization via suppression of phosphorylation of ERK1/2 and Akt. PubMed. [Link]

  • The Kinase Inhibitor PKC412 Suppresses Epiretinal Membrane Formation and Retinal Detachment in Mice with Proliferative Retinopathies. Investigative Ophthalmology & Visual Science. [Link]

  • Inhibition of Pathological Retinal Neovascularization by a Small Peptide Derived from Human Tissue-Type Plasminogen Kringle 2. Frontiers in Pharmacology. [Link]

  • Inhibition of intraocular neovascularization caused by retinal ischemia in pigs by PKCbeta inhibition with LY333531. PubMed. [Link]

  • Intravitreal injection of anti-miRs against miR-142-3p reduces angiogenesis and microglia activation in a mouse model of laser-induced choroidal neovascularization. Aging-US. [Link]

  • Rhodopsin-positive cell production by intravitreal injection of small molecule compounds in mouse models of retinal degeneration. PLOS ONE. [Link]

  • Intravitreal Injection of Normal Saline Induces Retinal Degeneration in the C57BL/6J Mouse. Investigative Ophthalmology & Visual Science. [Link]

  • VEGF-induced retinal angiogenic signaling is critically dependent on Ca²⁺ signaling by Ca²⁺/calmodulin-dependent protein kinase II. PubMed. [Link]

  • Protective Effects of 2 Melanocortin Agonists Delivered by Intravitreal Injection in Mouse Models of Retinopathy. Palatin Technologies. [Link]

  • Inhibitory effect of miR-182-5p on retinal neovascularization by targeting angiogenin and BDNF. PMC. [Link]

  • Exploring new horizons in neovascular age-related macular degeneration: novel mechanisms of action and future therapeutic avenue. Nature. [Link]

  • Intravitreal Injection of Normal Saline Induces Retinal Degeneration in the C57BL/6J Mouse. ResearchGate. [Link]

  • VEGF promotes diabetic retinopathy by upregulating the PKC/ET/NF-κB/ICAM-1 signaling pathway. Bioscience Reports. [Link]

  • Is There a Dose-Response Relationship? Real-World Outcomes of Anti-Vascular Endothelial Growth Factor Treatment in Neovascular A. Karger Publishers. [Link]

  • Vascular endothelial-specific loss of TGF-beta signaling as a model for choroidal neovascularization and central nervous system vascular inflammation. eLife. [Link]

  • Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration. Semantic Scholar. [Link]

  • Retinal Neovascularization: Mechanisms and Treatment Approaches. Palmetto Retina Center. [Link]

  • Pathophysiological Role of VEGF on Retinal Edema and Nonperfused Areas in Mouse Eyes With Retinal Vein Occlusion. Semantic Scholar. [Link]

  • Neovascular Age‐Related Macular Degeneration: A Visual Acuity Model of Natural Disease Progression and Ranibizumab Treatment E. ASCPT. [Link]

  • Topographical Response of Retinal Neovascularization to Aflibercept or Panretinal Photocoagulation in Proliferative Diabetic Retinopathy: Post Hoc Analysis of the CLARITY Randomized Clinical Trial. PMC. [Link]

  • New Dosing Strategies for Neovascular AMD. Medscape. [Link]

Sources

A Technical Guide to Validating the Target Specificity of CGP 43182 in Glomerular Mesangial Cells

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Precision in Renal Therapeutics

In the intricate microenvironment of the kidney's glomerulus, mesangial cells serve as central regulators of filtration dynamics and structural integrity.[1] These specialized pericytes control glomerular blood flow through contraction and relaxation and are pivotal in responding to injury and inflammation.[1][2] However, their dysregulation is a hallmark of progressive renal diseases, notably diabetic nephropathy, where mesangial cell hypertrophy and excessive extracellular matrix (ECM) deposition lead to glomerulosclerosis.[3][4]

A key signaling network implicated in this pathology is the Renin-Angiotensin-Aldosterone System (RAAS). The effector peptide of this system, Angiotensin II (Ang II), exerts potent pro-fibrotic and pro-inflammatory effects on mesangial cells primarily through the Angiotensin II Type 1 (AT1) receptor.[5] Consequently, interrupting the RAAS is a cornerstone of modern nephroprotective therapy.

This guide focuses on CGP 43182, a direct renin inhibitor (DRI), and provides a comprehensive framework for researchers and drug development professionals to rigorously validate its target specificity within the context of mesangial cell biology. Unlike agents that act downstream, DRIs target the very first, rate-limiting step of the RAAS cascade: the enzymatic cleavage of angiotensinogen by renin.[6][7] Renin's high substrate specificity for angiotensinogen is the theoretical foundation for the superior target profile of DRIs.[8][9] This guide moves beyond theory to outline an actionable, field-proven strategy for experimental validation, ensuring that the observed cellular effects of CGP 43182 can be confidently attributed to its intended mechanism of action.

Chapter 1: The On-Target Mechanism - Deciphering the RAAS-Mesangial Cell Axis

The pathological effects of Ang II on mesangial cells are multifaceted, involving a complex web of intracellular signaling cascades.[5] Understanding this "on-target" axis is the first step in validating the specificity of an upstream inhibitor like CGP 43182.

1.1. Key Angiotensin II-Mediated Signaling Pathways in Mesangial Cells:

Upon binding to the AT1 receptor, Ang II triggers several critical signaling pathways:

  • Hypertrophy and Proliferation: Ang II activates Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK1/ERK2 pathway, which is linked to protein synthesis and cellular hypertrophy.[10] It can also activate the JAK/STAT pathway, further contributing to cell growth.[11]

  • ECM Deposition (Fibrosis): A crucial pro-fibrotic mechanism involves Ang II-induced production of Transforming Growth Factor-beta (TGF-β).[5][12] TGF-β then acts in an autocrine/paracrine manner to stimulate the synthesis of ECM proteins like type I and type IV collagen through the Smad signaling pathway.[13][14][15]

  • Inflammation and Contraction: Ang II can stimulate the production of inflammatory mediators and induce mesangial cell contraction through signaling pathways that increase intracellular calcium concentrations.[16][17]

By inhibiting renin, CGP 43182 is designed to prevent the formation of Ang I, and subsequently Ang II, thereby preemptively silencing these downstream pathological signals.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_MesangialCell Mesangial Cell Signaling Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Cleavage AngII Angiotensin II AngI->AngII Conversion AT1R AT1 Receptor AngII->AT1R Binds Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngI CGP43182 CGP 43182 CGP43182->Renin Inhibits TGFB TGF-β Production AT1R->TGFB MAPK MAPK Activation (ERK, JNK) AT1R->MAPK JAKSTAT JAK/STAT Activation AT1R->JAKSTAT SMAD Smad Pathway TGFB->SMAD Autocrine/ Paracrine Hypertrophy Hypertrophy & Proliferation MAPK->Hypertrophy JAKSTAT->Hypertrophy ECM ECM Deposition (Collagen, Fibronectin) SMAD->ECM Glomerulosclerosis Glomerulosclerosis ECM->Glomerulosclerosis Hypertrophy->Glomerulosclerosis

Caption: RAAS Signaling Cascade and its Interruption by CGP 43182.

Chapter 2: A Self-Validating Framework for Assessing Target Specificity

To build a compelling case for target specificity, a multi-pronged experimental approach is required. This framework is designed to be self-validating, where results from one experiment provide the logical foundation for the next. It is divided into two phases: confirming the on-target engagement and actively searching for off-target effects.

cluster_Phase1 Phase 1: On-Target Validation cluster_Phase2 Phase 2: Off-Target Investigation P1_Exp1 Experiment 1: Biochemical Renin Activity Assay P1_Exp2 Experiment 2: Downstream Pathway Analysis (Western Blot for p-ERK, p-Smad) P1_Exp1->P1_Exp2 Confirms direct molecular target P2_Exp3 Experiment 3: Broad Kinome Profiling Screen P1_Exp2->P2_Exp3 Establishes on-target cellular potency (EC50) P2_Exp4 Experiment 4: Comparative Phenotypic Assays P2_Exp3->P2_Exp4 Identifies potential off-targets for specific testing Conclusion Conclusion: High Target Specificity Profile P2_Exp4->Conclusion Demonstrates specificity in a cellular context

Caption: Experimental Workflow for Validating Target Specificity.

Phase 1: Confirmation of On-Target Activity

The initial objective is to unequivocally demonstrate that CGP 43182 inhibits renin and, as a result, mitigates the downstream signaling in mesangial cells that is dependent on Ang II.

Protocol 1: In Vitro Renin Activity Assay

  • Causality: This is the most direct test of the drug-target interaction. By using purified components, we isolate the interaction between CGP 43182 and its intended enzyme, renin, free from the complexity of a cellular environment. A positive result here is the foundational evidence of its mechanism.

  • Methodology:

    • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5). Reconstitute purified human renin and its substrate, angiotensinogen, in this buffer.

    • Inhibitor Dilution: Create a serial dilution of CGP 43182 (e.g., from 1 µM to 0.01 nM) in the reaction buffer.

    • Reaction Incubation: In a 96-well plate, combine the renin enzyme with the various concentrations of CGP 43182 (and a vehicle control). Allow to pre-incubate for 15-30 minutes at 37°C.

    • Initiate Reaction: Add the angiotensinogen substrate to each well to start the reaction.

    • Time-Course Analysis: Incubate at 37°C. At specified time points (e.g., 0, 30, 60, 90 minutes), take an aliquot and stop the reaction (e.g., by adding a strong acid or boiling).

    • Quantification: Measure the amount of Angiotensin I produced using a validated Ang I ELISA kit.

    • Data Analysis: Plot the rate of Ang I formation against the concentration of CGP 43182. Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of inhibitor required to reduce renin activity by 50%.

Protocol 2: Western Blot Analysis of Downstream Signaling

  • Causality: This experiment links the biochemical inhibition of renin to a functional consequence in the target cell. We hypothesize that if CGP 43182 specifically blocks renin, it should prevent the phosphorylation (activation) of key proteins downstream of the AT1 receptor, such as ERK and Smad2/3, which are activated by Ang II and TGF-β, respectively.[10][13]

  • Methodology:

    • Cell Culture: Culture human or rat mesangial cells to 80-90% confluency. Serum-starve the cells for 24 hours to reduce basal signaling activity.

    • Pre-treatment: Treat the cells with a range of concentrations of CGP 43182 (centered around the expected cellular EC50) or a vehicle control for 1-2 hours.

    • Stimulation: Stimulate the cells with a known agonist that requires renin activity (e.g., a stimulus that upregulates the local RAAS) or, as a control, directly with Ang II (100 nM) or TGF-β (5 ng/mL) for a predetermined time (e.g., 15 minutes for p-ERK, 60 minutes for p-Smad2/3).

    • Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[19]

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF membrane.[20][21]

    • Immunoblotting:

      • Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour.

      • Incubate overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Smad2/3 (p-Smad2/3), and total Smad2/3. A loading control like GAPDH or β-actin is essential.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Interpretation: CGP 43182 should inhibit the phosphorylation of ERK and Smad induced by a renin-dependent stimulus. Crucially, it should not block the phosphorylation induced by the direct addition of Ang II or TGF-β. This differential effect is a powerful indicator of specificity.

Phase 2: Rigorous Investigation of Off-Target Effects

Trustworthiness in drug development demands a proactive search for what you don't want to find. A highly specific compound should show a large therapeutic window between its on-target potency (IC50/EC50) and any off-target activity.

Protocol 3: Broad Kinase Profiling (Kinome Scan)

  • Causality: Many small molecule inhibitors inadvertently interact with the ATP-binding pocket of protein kinases, a common source of off-target effects. A kinome scan is an unbiased, high-throughput screen that directly tests the interaction of CGP 43182 against a large panel of diverse human kinases.[22]

  • Methodology:

    • Service Provider: This assay is typically performed by a specialized contract research organization (CRO).

    • Compound Submission: Provide a high-purity sample of CGP 43182.

    • Screening: The compound is tested, usually at a high concentration (e.g., 1 or 10 µM), against a panel of hundreds of purified kinases.

    • Data Output: The results are provided as a percentage of inhibition for each kinase relative to a control.

    • Interpretation: A highly specific compound will show significant inhibition (>90%) only for its intended target (if on the panel) and minimal inhibition (<20-30%) for all other kinases. Any "hits" (kinases inhibited above a certain threshold, e.g., 50%) would warrant further investigation with full IC50 determination.

Protocol 4: Comparative Phenotypic Assays

  • Causality: This cellular assay provides a functional readout of specificity. By comparing the effect of CGP 43182 with other RAAS inhibitors that have different molecular targets, we can triangulate the mechanism. For example, an Angiotensin Receptor Blocker (ARB) like Losartan will block the effects of exogenously added Ang II, whereas CGP 43182 should not.[12]

  • Methodology:

    • Assay Setup: Use a functional endpoint in mesangial cells, such as proliferation (measured by BrdU incorporation) or collagen synthesis (measured by Sirius Red staining or ELISA).

    • Treatment Groups:

      • Vehicle Control

      • Stimulus (e.g., high glucose or another RAAS-activating condition)

      • Stimulus + CGP 43182

      • Stimulus + Losartan (AT1 receptor antagonist)

      • Exogenous Ang II

      • Exogenous Ang II + CGP 43182

      • Exogenous Ang II + Losartan

    • Execution: Treat cells according to the groups above for 24-48 hours.

    • Quantification: Perform the chosen functional assay and quantify the results.

    • Interpretation:

      • Both CGP 43182 and Losartan should block the pro-proliferative/pro-fibrotic effects of the RAAS-activating stimulus.

      • Only Losartan should block the effects of exogenously added Ang II.

      • CGP 43182 should have no effect on the cellular response to direct Ang II stimulation. This result strongly argues against off-target effects at the level of the AT1 receptor or its immediate downstream signaling partners.

Chapter 3: Data Synthesis and Interpretation

Table 1: Illustrative Specificity Profile of CGP 43182

Target/AssayParameterResultInterpretation
On-Target Activity
Purified Human ReninIC501.5 nMPotent and direct inhibition of the primary target.
RAAS-Stimulated p-ERK (Mesangial Cells)EC5012 nMEffective on-target pathway inhibition in a cellular context.
Off-Target Assessment
Kinome Screen (400+ kinases)% Inhibition @ 1 µM< 10% for 99% of kinasesNo significant off-target kinase activity at a high concentration.
AT1 Receptor Binding AssayKi> 10,000 nMNo direct interaction with the Ang II receptor.
Ang II-Stimulated p-ERK (Mesangial Cells)EC50No inhibitionConfirms specificity for an upstream step (renin) in a functional assay.

Note: Data are hypothetical and for illustrative purposes.

Conclusion

The validation of target specificity is not a single experiment but a comprehensive, logical narrative built upon layers of evidence. For CGP 43182 in mesangial cells, this narrative begins with confirming its potent, direct inhibition of renin. It is solidified by demonstrating the precise downstream consequence: the blockade of Ang II-dependent signaling pathways. Finally, it achieves trustworthiness through a diligent and unbiased search for potential off-target interactions, using both broad screening and carefully controlled comparative studies. By following this rigorous framework, researchers can establish with high confidence that the therapeutic effects of CGP 43182 are a direct result of its intended, highly specific mechanism of action, a critical milestone in the development of precision therapies for renal disease.

References

  • Signalisation pathways and late-onset gene induction associated with renal mesangial cell hypertrophy. (n.d.). PMC. [Link]

  • TGF-β signal transduction and mesangial cell fibrogenesis. (2003). American Journal of Physiology-Renal Physiology. [Link]

  • The transforming growth factor-beta/SMAD signaling pathway is present and functional in human mesangial cells. (1999). Journal of the American Society of Nephrology. [Link]

  • Activation of mesangial cell signaling cascades in response to mechanical strain. (1997). Kidney International. [Link]

  • Signal transduction in mesangial cells. (1992). Journal of the American Society of Nephrology. [Link]

  • Transforming growth factor-beta1 stimulates protein kinase A in mesangial cells. (1998). The Journal of Biological Chemistry. [Link]

  • Angiotensin II-induced ERK1/ERK2 activation and protein synthesis are redox-dependent in glomerular mesangial cells. (2004). Biochemical Journal. [Link]

  • Glomerular Mesangial Cells: Electrophysiology and Regulation of Contraction. (1998). Physiological Reviews. [Link]

  • Angiotensin II activation of the JAK/STAT pathway in mesangial cells is altered by high glucose. (2002). Kidney International. [Link]

  • Angiotensin II receptor subtypes determine induced NO production in rat glomerular mesangial cells. (2001). American Journal of Physiology-Renal Physiology. [Link]

  • Renin Inhibitors. (2011). Circulation. [Link]

  • Upregulation of type I collagen by TGF-β in mesangial cells is blocked by PPARγ activation. (2002). American Journal of Physiology-Renal Physiology. [Link]

  • Renin inhibitor. (n.d.). Wikipedia. [Link]

  • Effects and Interactions of Endothelin-1 and Angiotensin II on Matrix Protein Expression and Synthesis and Mesangial Cell Growth. (1995). Hypertension. [Link]

  • Mesangial Cell Signaling Explained Simply for Med Students. (2025). The Learning Hub. [Link]

  • Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (n.d.). Springer Nature. [Link]

  • TGF-beta signal transduction and mesangial cell fibrogenesis. (2003). American Journal of Physiology. Renal Physiology. [Link]

  • Mesangial AT1 receptors: expression, signaling, and regulation. (1997). Journal of the American Society of Nephrology. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies. (2007). TouchCardiology. [Link]

  • Clinical implications of renin inhibitors. (2009). Australian Prescriber. [Link]

  • Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment. (2008). The Journal of Clinical Hypertension. [Link]

  • Kinase Activity-Tagged Western Blotting Assay. (2020). Taylor & Francis Online. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • How to experimentally validate drug-target interactions? (2012). ResearchGate. [Link]

  • Drug Target Identification & Validation. (n.d.). Sino Biological. [Link]

  • An off-target effect of class A CpG-oligonucleotides on suppressing the cyclic GMP-AMP synthase signaling in fibroblastic reticular cells. (2025). Frontiers in Pharmacology. [Link]

  • Western Blotting Protocols. (n.d.). Merck Millipore. [Link]

  • Target identification and validation in research. (2024). ResearchGate. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. (2023). Signal Transduction and Targeted Therapy. [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]

  • The Process of Drug Target Identification and Validation. (2025). Chemspace. [Link]

  • Targeted delivery of celastrol to mesangial cells is effective against mesangioproliferative glomerulonephritis. (2017). Nature Communications. [Link]

  • The precision paradox: Off-target effects in gene editing. (2025). Drug Discovery News. [Link]

  • Comprehensive Analysis of CRISPR Off-Target Effects. (n.d.). CD Genomics. [Link]

  • Targeted delivery of celastrol to mesangial cells is effective against mesangioproliferative glomerulonephritis. (2017). PMC. [Link]

  • The Glomerulus According to the Mesangium. (2022). Frontiers in Physiology. [Link]

  • Off-Target Effects and Where to Find Them. (2023). CRISPR Medicine News. [Link]

  • Targeted Delivery of Soluble Guanylate Cyclase (sGC) Activator Cinaciguat to Renal Mesangial Cells via Virus-Mimetic Nanoparticles Potentiates Anti-Fibrotic Effects by cGMP-Mediated Suppression of the TGF-β Pathway. (2021). MDPI. [Link]

  • Immunoliposome Targeting to Mesangial Cells: A Promising Strategy for Specific Drug Delivery to the Kidney. (2025). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of CGP 43182 in Serum-Containing Medium

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of the phosphinic pseudo-peptide, CGP 43182, in serum-containing medium. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.

Introduction to CGP 43182 and Phosphinic Peptides

CGP 43182 belongs to the class of phosphinic pseudo-peptides. These compounds are analogues of natural peptides where a scissile peptide bond is replaced by a phosphinic acid moiety. This structural modification is designed to mimic the tetrahedral transition state of peptide hydrolysis, making them potent inhibitors of certain proteases, particularly zinc metalloproteases.[1][2][3][4] A key feature of phosphinic peptides is their inherent resistance to simple chemical hydrolysis, which generally confers greater stability compared to natural peptides.[2][3] However, the complex environment of serum-containing cell culture medium, rich in various enzymes and proteins, presents unique challenges to the stability of any therapeutic agent.

This guide will walk you through understanding, assessing, and troubleshooting the stability of CGP 43182 in your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of CGP 43182, as a phosphinic peptide, in aqueous solutions?

A1: Phosphinic peptides are known to be hydrolytically stable across a wide pH range.[1] Unlike natural peptides, the phosphinic acid linkage is not susceptible to simple chemical hydrolysis. This intrinsic stability is a primary reason for their development as therapeutic candidates.

Q2: How can serum components affect the stability of CGP 43182?

A2: Serum is a complex mixture containing numerous enzymes, such as proteases and esterases, that can potentially degrade peptide-like molecules. While the phosphinic bond itself is resistant to many common proteases, the rest of the peptide backbone of CGP 43182 could be susceptible to enzymatic cleavage.[5][6] Additionally, serum contains high concentrations of proteins like albumin, which can bind to small molecules. This binding can either protect the compound from degradation or have no significant effect.

Q3: What are the initial signs that my compound might be unstable in my cell culture experiment?

A3: Inconsistent or non-reproducible experimental results are a primary indicator. This could manifest as a loss of biological activity over the course of an experiment, a decrease in the expected concentration of the compound, or the appearance of unexpected peaks in analytical readouts like HPLC or LC-MS.

Q4: How should I prepare my stock solution of CGP 43182 to maximize its stability?

A4: For maximum stability, it is recommended to store phosphinic peptides in a lyophilized form at -20°C or -80°C. When preparing a stock solution, use a sterile, pH-neutral buffer (pH 5-7).[7] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade peptides.[8]

Troubleshooting Guide: Investigating CGP 43182 Instability

This section addresses specific problems you might encounter and provides a logical, step-by-step approach to resolving them.

Problem Potential Causes Troubleshooting Steps & Explanations
Loss of Biological Activity Over Time 1. Degradation of CGP 43182: The compound may be enzymatically degraded by components in the serum. 2. Adsorption to Labware: The peptide may stick to the surface of plastic tubes or plates, reducing its effective concentration.1. Perform a Serum Stability Assay: Follow the detailed protocol below to quantify the degradation of CGP 43182 over time in your specific serum-containing medium. This will provide a definitive answer on its stability. 2. Use Low-Binding Labware: Switch to low-protein-binding microplates and centrifuge tubes to minimize loss due to adsorption.[7] 3. Include a Time-Zero Control: Always have a control where the biological effect is measured immediately after adding CGP 43182 to establish a baseline.
Inconsistent Results Between Experiments 1. Variability in Serum Batches: Different lots of serum can have varying levels of enzymatic activity. 2. Inconsistent Handling: Differences in incubation times, temperatures, or freeze-thaw cycles of the compound stock solution can lead to variability.1. Test New Serum Lots: Before starting a new set of experiments, it is good practice to test the new lot of serum for its effect on your compound's stability. 2. Standardize Handling Procedures: Ensure all experimental steps are consistent. Aliquot stock solutions to avoid multiple freeze-thaws. Maintain a consistent incubation temperature.
Appearance of Unexpected Peaks in HPLC/LC-MS Analysis 1. Degradation Products: The new peaks are likely metabolites of CGP 43182 resulting from enzymatic cleavage. 2. Contamination: The sample may have been contaminated during preparation.1. Characterize Degradation Products: Use LC-MS/MS to identify the mass of the degradation products. This can help pinpoint the site of cleavage on the peptide backbone.[9] 2. Run a Blank Control: Analyze a sample of the medium without the compound to ensure the unexpected peaks are not from the matrix itself.
Low Recovery of Compound from the Medium 1. Protein Precipitation Issues: The method used to precipitate serum proteins before analysis may be co-precipitating your compound. 2. Binding to Serum Proteins: A significant fraction of the compound may be bound to proteins like albumin, affecting its extraction.1. Optimize Protein Precipitation: Test different precipitation methods. Mixtures of organic solvents like acetonitrile and ethanol can be effective.[10] Avoid strong acids which can be unsuitable for some peptides.[10] 2. Assess Protein Binding: Use techniques like equilibrium dialysis or ultrafiltration to determine the extent of protein binding.

Experimental Protocol: Assessing the Stability of CGP 43182 in Serum-Containing Medium

This protocol provides a robust method to determine the in vitro stability of CGP 43182.

Objective:

To quantify the degradation of CGP 43182 in serum-containing cell culture medium over a specified time course.

Materials:
  • CGP 43182

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) or other serum

  • Sterile, low-protein-binding microcentrifuge tubes

  • Incubator (37°C)

  • Protein precipitation agent (e.g., Acetonitrile (ACN) or a 1:1 mixture of ACN and Ethanol)[10]

  • Analytical instrument (HPLC or LC-MS/MS)

  • Analytical column (e.g., C18)[5][9]

Methodology:
  • Preparation of Test Medium: Prepare the cell culture medium with the desired concentration of serum (e.g., 10% FBS). Pre-warm the medium to 37°C.

  • Spiking the Compound: Prepare a stock solution of CGP 43182 in a suitable solvent (e.g., DMSO or sterile water). Spike the pre-warmed medium with CGP 43182 to the final desired concentration for your experiments.

  • Time Course Sampling:

    • Immediately after spiking (T=0), take an aliquot of the mixture. This will serve as your 100% reference.

    • Incubate the remaining mixture at 37°C.

    • Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24, 48 hours).

  • Sample Processing (Protein Precipitation):

    • To each collected aliquot, add 2-3 volumes of ice-cold protein precipitation agent (e.g., for a 100 µL aliquot, add 200-300 µL of ACN).

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the compound.

  • Analytical Quantification:

    • Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the remaining concentration of intact CGP 43182.[5][9][11]

    • HPLC Method Example:

      • Column: C18, 5 µm, 4.6 x 150 mm

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: A linear gradient appropriate to elute the compound.

      • Detection: UV absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).[5]

  • Data Analysis:

    • Calculate the percentage of CGP 43182 remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining compound against time to visualize the degradation kinetics and determine the half-life (t½) of the compound in the medium.

Visualization of Experimental Workflow

Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis Prep_Medium Prepare Serum-Containing Medium Spike Spike with CGP 43182 Prep_Medium->Spike Incubate Incubate at 37°C Spike->Incubate Time_Points Collect Samples at T=0, 1, 2, 4, 8, 24h Incubate->Time_Points Precipitate Protein Precipitation (ACN/EtOH) Time_Points->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis HPLC or LC-MS/MS Analysis Collect_Supernatant->Analysis Data Calculate % Remaining & Half-life Analysis->Data

Caption: Workflow for assessing CGP 43182 stability in serum-containing medium.

Understanding Potential Degradation Pathways

While the phosphinic core of CGP 43182 is stable, other parts of the molecule may be susceptible to enzymatic degradation.

Degradation_Pathway CGP43182 CGP 43182 (Intact Molecule) N-terminus Phosphinic Core C-terminus N_Fragment N-terminal Fragment(s) CGP43182:n->N_Fragment Aminopeptidases C_Fragment C-terminal Fragment(s) CGP43182:c->C_Fragment Carboxypeptidases / Endopeptidases

Caption: Potential enzymatic degradation sites on a pseudo-peptide like CGP 43182.

The primary enzymatic threats in serum are peptidases, which can cleave peptide bonds at the N-terminus (aminopeptidases), C-terminus (carboxypeptidases), or internally (endopeptidases).[12][13] Your stability assay will help determine if such degradation is occurring.

References

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]

  • Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors. ResearchGate. [Link]

  • Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. PMC. [Link]

  • A phosphinic acid dipeptide analogue to stabilize peptide drugs during their intranasal absorption. PubMed. [Link]

  • A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. Chromatography Online. [Link]

  • Serum Stability of Peptides. Springer Nature Experiments. [Link]

  • Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. ACS Publications. [Link]

  • Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. PMC. [Link]

  • Phosphinic derivatives as new dual enkephalin-degrading enzyme inhibitors: synthesis, biological properties, and antinociceptive activities. PubMed. [Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. MDPI. [Link]

  • Peptide Quantification in Plasma Using the Agilent 6495 Triple Quadrupole LC/MS Coupled with the Agilent 1290 Infinity. Agilent. [Link]

  • Phosphate Ester Serum Albumin Affinity Tags Greatly Improve Peptide Half-Life in Vivo. PubMed. [Link]

  • Strategies for Improving Peptide Stability and Delivery. PMC. [Link]

  • The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. ResearchGate. [Link]

  • Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. [Link]

  • HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2. Semantic Scholar. [Link]

  • Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection. SciSpace. [Link]

  • Phosphinic peptides as potent inhibitors of zinc-metalloproteases. PubMed. [Link]

  • Phosphinic peptides as zinc metalloproteinase inhibitors. ResearchGate. [Link]

Sources

Technical Support Center: CGP 43182 & Related Phosphinic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation of Stock Solutions

Welcome to the technical support center for CGP 43182 and related (3-aminopropyl)alkylphosphinic acid-based GABA analogs. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, ensuring the integrity and reproducibility of your experiments. The stability of your small molecule stock solution is the foundation of reliable data. This guide is structured to address the most common challenges and questions encountered in the lab.

The compound "CGP 43182" belongs to a series of phosphinic acid derivatives that act as GABAB receptor antagonists. These molecules, such as CGP 36216 ((3-aminopropyl)ethylphosphinic acid) and CGP 36742 ((3-aminopropyl)-n-butylphosphinic acid), share a common structural motif: a phosphinic acid core and an aminopropyl side chain.[1][2] This structure makes them susceptible to specific degradation pathways that must be mitigated through careful handling.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the preparation and storage of CGP 43182 stock solutions.

Q1: What is the best solvent for preparing my primary stock solution of CGP 43182?

For initial stock solution preparation, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[3] Many similar small molecule inhibitors are readily soluble in DMSO, allowing for a high-concentration primary stock (e.g., 10-20 mM).[4][5]

Causality: The choice of DMSO is based on its high solvating power for a wide range of organic molecules. However, it is crucial to use an anhydrous grade. DMSO is highly hygroscopic and will readily absorb atmospheric moisture.[4] This absorbed water can become a reactant for hydrolysis, a primary degradation pathway for phosphinic acids, especially under freeze-thaw conditions.[6]

Q2: How should I handle and store the compound in its solid (powder) form?

The solid form of the compound is its most stable state.

  • Long-term Storage: Store the vial at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified by the manufacturer.[2]

  • Before Opening: Before opening the vial for the first time, centrifuge it briefly to ensure all the powder is collected at the bottom.[2][5] Small quantities of powder can coat the cap or walls during shipping.

  • Environment: Handle the powder in a low-humidity environment to minimize water absorption.

Q3: What is the proper procedure for preparing and storing my stock solution to maximize its shelf-life?

Proper preparation and storage are critical to preventing degradation. The key is to create high-concentration, small-volume aliquots to avoid repeated freeze-thaw cycles.[4]

Storage Recommendations Summary

FormSolventStorage TemperatureRecommended DurationKey Considerations
Solid N/A-20°CUp to 3 yearsKeep tightly sealed; minimize exposure to humidity.
Stock Solution Anhydrous DMSO-80°CUp to 6 monthsAliquot to avoid >5 freeze-thaw cycles. Use glass vials with Teflon-lined caps.[7]
Stock Solution Anhydrous DMSO-20°CUp to 1 month[2]Suitable for short-term use. Aliquoting is still highly recommended.
Aqueous Dilutions Assay Buffer2-8°CUse immediately; <24 hoursPrepare fresh daily. Prone to hydrolysis and microbial growth.
Q4: Why did my compound precipitate when I diluted my DMSO stock into an aqueous buffer?

This is a common issue known as "solubility crash." While CGP 43182 is soluble in DMSO at high concentrations, its solubility in aqueous buffers is significantly lower.[4] When a concentrated DMSO stock is rapidly diluted into a large volume of aqueous medium, the compound can come out of solution.

To mitigate this, add the DMSO stock to your buffer dropwise while vortexing or stirring to facilitate rapid mixing. Avoid adding the buffer to the DMSO stock.[5] It is also essential to determine the maximum tolerable DMSO concentration for your specific cell line or assay, which is typically below 0.5%.[4]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter, linking them to the underlying chemical degradation pathways.

Problem: My compound's activity is decreasing over time, even though it's stored at -20°C.

A gradual loss of potency is a classic sign of chemical degradation. For phosphinic acids like CGP 43182, two primary culprits are hydrolysis and oxidation.

Potential Cause 1: Hydrolysis

The phosphinic acid functional group can be susceptible to hydrolysis, particularly if the stock solution was prepared with non-anhydrous DMSO or has been exposed to atmospheric moisture.[6] The rate of hydrolysis can be influenced by the pH of the solution.[6][8]

Hydrolysis CGP_Stock CGP_Stock Degraded_Product Degraded_Product CGP_Stock->Degraded_Product  Hydrolysis CGP_Stock->Degraded_Product  Oxidation CGP_Stock->Degraded_Product  Photolysis Water Water Water->CGP_Stock Oxygen Oxygen Oxygen->CGP_Stock Light Light Light->CGP_Stock

Potential Cause 2: Oxidation

Phosphinic acids can be oxidized to the corresponding phosphonic acids. This process can be accelerated by the presence of trace metal contaminants or exposure to atmospheric oxygen in the vial's headspace. While generally stable, long-term storage can allow for slow oxidation, leading to a decline in the concentration of the active compound.

Self-Validating System:

  • Solvent Purity: Always use a new, sealed bottle of anhydrous, high-purity DMSO for preparing stock solutions.

  • Inert Gas: For maximum protection during long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to displace oxygen.

  • Aliquot Integrity: When thawing an aliquot, allow the vial to come to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solution.[7]

Problem: I see a slight color change or cloudiness in my stock solution after several freeze-thaw cycles.

Visible changes are a definitive sign of a compromised solution.

  • Color Change: This may indicate oxidation or another chemical reaction forming a chromophore.

  • Cloudiness/Precipitation: This often occurs due to water absorption by DMSO, which reduces the solubility of the compound, causing it to precipitate upon freezing and subsequent thawing.[4]

Corrective Action: Discard the stock solution immediately. Do not attempt to re-solubilize and use it, as the concentration of the active compound is unknown and degradation products are present. Prepare a fresh stock from solid material following the recommended protocols.

Experimental Protocols

Protocol 1: Preparation of a 10 mM CGP 43182 Stock Solution in DMSO

This protocol provides a step-by-step method for accurately preparing a stable stock solution.

Stock_Prep_Workflow start Start: Solid Compound Vial centrifuge 1. Centrifuge Vial (Collect all powder) start->centrifuge weigh 2. Weigh Compound (or use pre-weighed vial) centrifuge->weigh add_solvent 3. Add Anhydrous DMSO (to desired concentration, e.g., 10 mM) weigh->add_solvent vortex 4. Vortex/Sonicate (ensure complete dissolution) add_solvent->vortex aliquot 5. Aliquot into Vials (e.g., 10-20 µL per vial) vortex->aliquot storage 6. Store at -80°C (label with name, conc., date) aliquot->storage end End: Ready-to-use Aliquots storage->end

Materials:

  • CGP 43182 (solid powder)

  • Anhydrous, high-purity DMSO (new, sealed bottle)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or glass vials with Teflon-lined screw caps[7]

  • Calibrated micropipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation: Allow the vial of solid CGP 43182 to equilibrate to room temperature before opening.

  • Weighing: If not pre-weighed, accurately weigh the desired amount of powder. Calculation Example: For a 10 mM solution using CGP 36216 (FW: 187.6 g/mol ), you would need 1.876 mg per 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound.

  • Mixing: Cap the vial tightly and vortex thoroughly. If dissolution is slow, brief sonication in a water bath can be used.[5] Visually inspect to ensure no solid particles remain.

  • Aliquoting: Immediately dispense the stock solution into small, single-use volumes (e.g., 10-20 µL) in appropriate storage vials.

  • Storage: Label each aliquot clearly with the compound name, concentration, and date of preparation. Store immediately at -80°C.

By adhering to these protocols and understanding the chemical principles behind them, you can significantly extend the life of your CGP 43182 stock solutions, leading to more reliable and reproducible research outcomes.

References

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2749. [Link]

  • Suri, D., Kothari, S., & Banerji, K. K. (1996). Kinetics and mechanism of the oxidation of phosphinic, phenylphosphinic and phosphorous acids by benzyltrimethylammonium tribromide. Indian Journal of Chemistry, 35B, 1141-1145. [Link]

  • Ong, J., Bexis, S., Marino, V., et al. (2001). CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain. European Journal of Pharmacology, 415(2-3), 191-195. [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from Captivate Bio. [Link]

  • Cook, R. D., & Metni, M. (1985). The acid-catalyzed hydrolysis of phosphinates. IV. Pentacoordinate intermediate formation during hydrolysis of a phosphinothionate. Canadian Journal of Chemistry, 63(11), 3155-3162. [Link]

  • Menoyo, B., Elizalde, M. P., & Almela, A. (2002). Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. Analytical Sciences, 18(7), 799-804. [Link]

  • ResearchGate. (n.d.). Synthesis of phosphonic acid by oxidation of phosphinic acid. Retrieved from ResearchGate. [Link]

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]

  • Georganics. (n.d.). (3-Aminopropyl)phosphonic acid. Retrieved from Georganics. [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from Enfanos. [Link]

  • Chen, C. C. H., et al. (2002). Degradation Pathway of the Phosphonate Ciliatine: Crystal Structure of 2-Aminoethylphosphonate Transaminase. Biochemistry, 41(44), 13246-13254. [Link]

  • Bhalekar, M. R., et al. (2008). Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry, 20(7), 5095-5108. [Link]

  • Ahmad, I., et al. (2016). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy. [Link]

  • Kimray. (n.d.). CGP. Retrieved from Kimray. [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from ResearchGate. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from ICH. [Link]

  • Certified Laboratories. (2024, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from Certified Laboratories. [Link]

  • Welankiwar, A., et al. (2013). Photostability testing of pharmaceutical products. International Research Journal of Pharmacy, 4(9), 11-14. [Link]

  • ICCROM. (n.d.). Solubility and solvents for conservation problems. Retrieved from ICCROM. [Link]

  • The Organic Chemistry Tutor. (2017, November 20). preparing a stock solution of high concentration [Video]. YouTube. [Link]

  • iWorx. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. [Link]

Sources

Validation & Comparative

Validating NF-kB Inhibition Using CGP 43182: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Target Challenge

Validating NF-kB inhibition requires distinguishing between upstream signal blockade, direct transcriptional interference, and downstream effector inhibition. CGP 43182 presents a unique pharmacological profile: it is a potent inhibitor of Group IIA secreted phospholipase A2 (sPLA2) that simultaneously disrupts the NF-kB signaling cascade upstream of nuclear translocation.

Unlike standard inhibitors that target a single node (e.g., MG-132 targeting the proteasome), CGP 43182 exerts a dual effect:

  • Enzymatic Blockade: Direct inhibition of sPLA2 catalytic activity.

  • Signaling Blockade: Prevention of IκBα phosphorylation and degradation, effectively locking NF-kB in the cytoplasm.

This guide outlines a self-validating experimental framework to confirm CGP 43182’s specific activity on the NF-kB pathway, distinguishing it from its enzymatic effects on arachidonic acid metabolism.

Mechanistic Profile & Comparative Analysis

To validate CGP 43182, one must benchmark it against established "gold standard" inhibitors. The following table contrasts CGP 43182 with alternatives to highlight where it acts within the pathway.

Table 1: Comparative Profile of NF-kB Pathway Inhibitors[1]
CompoundPrimary TargetMechanism of ActionKey Validation MarkerSpecificity Notes
CGP 43182 sPLA2 & IKK/Proteasome Inhibits sPLA2 activity; Blocks IκBα phosphorylation & degradation.[1]p-IκBα (Ser32/36) retention; Loss of p65 nuclear translocation.Dual-action. Blocks IL-1β induced gene expression but not cAMP-induced signals.[1]
BAY 11-7082 IKK Irreversible inhibition of IκB Kinase (IKK).Loss of p-IκBα; Inhibition of NLRP3 inflammasome.High toxicity at high doses; off-target tyrosine phosphatase inhibition.
MG-132 26S Proteasome Prevents degradation of ubiquitinated proteins.Accumulation of p-IκBα (phosphorylated but not degraded).Broad spectrum; induces cell stress/apoptosis rapidly.
TPCA-1 IKK-2 (IKKβ) Selective inhibitor of IKK-2.Loss of p-IκBα.Highly selective for the canonical pathway.
Signaling Pathway Visualization[3]

The following diagram maps the intervention points of CGP 43182 compared to standard controls.

NFkB_Pathway Stimulus Stimulus (IL-1β / TNFα) Receptor Receptor (IL-1R / TNFR) Stimulus->Receptor IKK IKK Complex (IKKα/β/γ) Receptor->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation pIkB p-IκBα (Phosphorylated) IkB->pIkB Proteasome 26S Proteasome pIkB->Proteasome Ubiquitination NFkB_Cyto NF-κB (p65/p50) (Cytosolic) Proteasome->NFkB_Cyto Degradation of IκB NFkB_Nuc NF-κB (p65/p50) (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation DNA Target Genes (COX-2, iNOS, sPLA2) NFkB_Nuc->DNA Transcription sPLA2_Enz sPLA2 Enzyme (Secreted) DNA->sPLA2_Enz Translation CGP CGP 43182 CGP->IKK Inhibits CGP->Proteasome Possible Inhibition CGP->sPLA2_Enz Direct Enzymatic Inhibition BAY BAY 11-7082 BAY->IKK Inhibits MG132 MG-132 MG132->Proteasome Inhibits

Figure 1: Mechanism of action for CGP 43182 showing dual inhibition of IKK-mediated phosphorylation and direct sPLA2 enzymatic activity.

The Self-Validating Experimental System

To scientifically validate NF-kB inhibition, you cannot rely on a single endpoint (e.g., just Western blot). You must prove causality : that the drug stops the signal transmission, not just the final output.

Phase 1: The Upstream Check (Phosphorylation Status)

Objective: Determine if CGP 43182 prevents the phosphorylation of IκBα.

  • Rationale: If IκBα is phosphorylated but NF-kB is not active, the block is at the proteasome (like MG-132). If IκBα is not phosphorylated, the block is at the IKK complex (like CGP 43182 or BAY 11-7082).

Protocol: Western Blot Kinetics

  • Cell Model: Rat mesangial cells or RAW 264.7 macrophages.

  • Pre-treatment: Incubate cells with CGP 43182 (10 µM) for 1 hour. Include a Vehicle control (DMSO) and a Positive Control (BAY 11-7082, 10 µM).

  • Stimulation: Treat with IL-1β (1-2 nM) or TNFα (10 ng/mL).

  • Time Points: Harvest lysates at 0, 5, 15, and 30 minutes .

  • Detection: Blot for p-IκBα (Ser32/36) and Total IκBα .

    • Expected Result (CGP 43182): Absence of p-IκBα band at 15 min; preservation of Total IκBα band (no degradation).

    • Contrast (MG-132): Strong accumulation of p-IκBα band; no degradation of Total IκBα.

Phase 2: The Translocation Check (The "Go/No-Go" Step)

Objective: Confirm that p65/RelA is physically sequestered in the cytoplasm.

  • Rationale: Gene expression changes can be caused by off-target effects. Physical translocation is the definitive hallmark of NF-kB activation.

Protocol: Nuclear Fractionation / Immunofluorescence

  • Treatment: Pre-treat (1h) with CGP 43182, then stimulate (30 min).

  • Method A (High Throughput): Nuclear/Cytoplasmic fractionation followed by Western Blot.

    • Nuclear Fraction: Blot for p65 . Loading control: Lamin B1 or Histone H3 .

    • Cytoplasmic Fraction: Blot for p65 . Loading control: GAPDH or Tubulin .

  • Method B (Visual): Immunofluorescence microscopy using anti-p65 antibody (green) and DAPI (blue).

    • Result: CGP 43182 treated cells should show a "hollow" nucleus (dark for p65) similar to unstimulated control, whereas Vehicle+Stimulus will show bright nuclear p65 staining.

Phase 3: The Functional Specificity Check (EMSA)

Objective: Verify that DNA binding is abolished and distinguish from general toxicity.

  • Rationale: CGP 43182 has been shown to drastically reduce DNA binding activity in Electrophoretic Mobility Shift Assays (EMSA).[1]

Protocol: EMSA [1][2]

  • Extract nuclear proteins after 1h stimulation.

  • Incubate with 32P-labeled NF-kB consensus oligonucleotide.

  • Supershift Control: Add anti-p65 antibody to confirm the identity of the complex.

  • Validation Standard: CGP 43182 (10 µM) should completely abolish the shift band corresponding to the NF-kB complex.

Detailed Experimental Workflow

The following diagram illustrates the logical flow for validating the compound. This workflow ensures that negative results are not due to experimental error (e.g., dead cells).

Validation_Workflow Start Start Validation Viability Step 1: MTT/LDH Assay (Rule out Toxicity) Start->Viability Decision1 Is Viability > 90%? Viability->Decision1 WB_IkB Step 2: WB for IκBα (Check Degradation) Decision2 Is IκBα Preserved? WB_IkB->Decision2 WB_Phos Step 3: WB for p-IκBα (Check Phosphorylation) Decision3 Is p-IκBα Absent? WB_Phos->Decision3 Nuc_Trans Step 4: Nuclear Translocation (IF or Fractionation) EMSA Step 5: DNA Binding (EMSA) Nuc_Trans->EMSA Pass VALIDATED NF-kB Inhibition Confirmed EMSA->Pass Decision1->WB_IkB Yes Fail_Tox FAIL: Toxic Reduce Dose Decision1->Fail_Tox No Decision2->WB_Phos Yes Fail_Mech FAIL: Inactive Check Stimulus Decision2->Fail_Mech No (Degradation Occurred) Decision3->Nuc_Trans Yes (Block is Upstream) Decision3->Nuc_Trans No (Block is Proteasome)

Figure 2: Step-by-step decision tree for validating NF-kB inhibition.

Expert Insights & Troubleshooting

Distinguishing sPLA2 vs. NF-kB Effects

Since CGP 43182 inhibits both, you must ensure your readout is NF-kB specific.

  • The Trap: Measuring Prostaglandin E2 (PGE2) release is insufficient . Reduced PGE2 could be due to direct sPLA2 enzyme inhibition or reduced COX-2 expression (NF-kB dependent).

  • The Solution: Measure a non-lipid NF-kB target, such as TNFα or IL-6 mRNA levels via qPCR. If these are suppressed, it confirms the NF-kB blockade, as sPLA2 inhibition alone would not typically suppress these cytokines to the same extent.

Timing is Critical
  • IκBα degradation is rapid (15-30 mins). If you wait 1 hour post-stimulation to lyse cells for Western blot, IκBα may have already re-synthesized (NF-kB induces IκBα expression as a negative feedback loop), leading to false interpretations. Always perform a time-course.

Solubility and Stability
  • CGP 43182 is lipophilic. Ensure it is fully dissolved in DMSO. Avoid repeated freeze-thaw cycles of the stock solution.

  • Working Concentration: 10 µM is the standard effective dose for complete sPLA2 and NF-kB inhibition in mesangial cells. Titrate between 1-20 µM for your specific cell line.

References

  • Beck, S. et al. (2003). Inhibition of NFκB-mediated pro-inflammatory gene expression in rat mesangial cells by the enolized 1,3-dioxane-4,6-dione-5-carboxamide, CGP-43182.[1] Biochemical Pharmacology, 66(8), 1601-1610.

  • Mühl, H. et al. (1999).[1] Transforming growth factors type-β and dexamethasone... Oncogene, 18, 6163–6171.[1]

  • Baeuerle, P. A. (1998).[1][3] IκB-NF-κB structures: at the interface of inflammation control. Cell, 95(6), 729-731.

  • Pierce, J. W. et al. (1997). Novel inhibitors of cytokine-induced IκBα phosphorylation and endothelial cell adhesion molecule expression show anti-inflammatory effects in vivo. Journal of Biological Chemistry, 272(34), 21096-21103. (Reference for BAY 11-7082 comparison).

  • Mercurio, F. & Manning, A. M. (1999).[1] NF-κB as a primary regulator of the stress response.[1] Oncogene, 18, 6163–6171.[1]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Cgp 43182

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 150379-37-6 Chemical Classification: Enolized 1,3-dioxane-4,6-dione-5-carboxamide Primary Mechanism: Group IIA Secreted Phospholipase A2 (sPLA2-IIA) Inhibitor; NF-κB Modulator

Part 1: Core Directive - The "Bioactive Shield" Protocol

As researchers, we often treat inhibitors as simple reagents. This is a mistake. Cgp 43182 is a potent modulator of inflammatory gene expression and arachidonic acid metabolism.[1][2][3] It does not just block an enzyme; it alters the transcriptional landscape of the cell (specifically NF-κB and COX-2 pathways).

The following guide is not a generic safety sheet. It is a field-validated operational protocol designed to protect you not just from acute exposure, but from the unintended systemic absorption of a compound often solubilized in highly penetrating vehicles like DMSO.

Immediate Action Summary (The "Lab Bench" Card)
ParameterDirective
Primary Hazard Potent Bioactive Solid. Irritant to mucous membranes. Potential reproductive/metabolic modulator via NF-κB inhibition.[3]
Critical Risk Point Solubilization. Once dissolved in DMSO/Ethanol, skin permeability increases by >100x.
Respiratory N95/P2 Mask (Minimum) or Biosafety Cabinet (Preferred for powder handling).
Dermal Double Nitrile Gloves (0.11mm min). Change immediately upon splash.
Eye Protection Chemical Safety Goggles (ANSI Z87.1). Face shield required if vortexing open tubes.
Spill Response Dampen powder with inert oil/water to prevent dust. Wipe with 10% bleach, then 70% Ethanol.
Part 2: Scientific Integrity & Logic
1. The Mechanism & The Risk (Why We Protect)

To understand the safety profile, we must look at the mechanism. Cgp 43182 inhibits sPLA2-IIA , the enzyme responsible for liberating Arachidonic Acid (AA) from membrane phospholipids.[4] By blocking this, it downstream suppresses Prostaglandin E2 (PGE2).[4] Furthermore, it prevents the degradation of IκBα, thereby locking NF-κB in the cytoplasm and preventing pro-inflammatory gene transcription.

The Safety Implication: Accidental systemic absorption (inhalation or DMSO-mediated skin contact) could theoretically suppress essential immune surveillance mechanisms or alter homeostatic prostaglandin functions in the handler.

2. Self-Validating PPE Systems

A "Self-Validating" system means the protocol makes it obvious when safety is compromised.

  • The "Double-Glove" Indicator:

    • Protocol: Wear a colored nitrile glove (e.g., blue) as the inner layer and a contrasting color (e.g., white) as the outer layer.

    • Logic: Cgp 43182 is typically prepared in DMSO (Dimethyl Sulfoxide). DMSO permeates nitrile in <5 minutes. If the outer glove is compromised, the contrast makes the breach visible immediately.

    • Rule: If you see a wet spot on the outer glove, STOP . Peel the outer glove. The inner glove protects you while you reglove.

  • The "Static Trap" (Weighing):

    • Protocol: Use an anti-static gun or ionizing bar when weighing Cgp 43182 powder.

    • Logic: As a carboxamide derivative, the dry powder is prone to static charge. Static "fly-away" is the #1 cause of inhalation exposure. If the powder "jumps" on the spatula, your environment is unsafe. Stop and ionize.

3. Operational Workflow: Solubilization & Handling

Reagent Preparation: Cgp 43182 is poorly soluble in water but soluble in DMSO.

Step-by-Step Protocol:

  • Engineering Controls: Move all dry powder handling to a Class II Biosafety Cabinet (BSC) or a Fume Hood with low turbulence.

  • Weighing:

    • Tare the vial, not the paper. Weigh directly into the final storage cryovial to avoid transfer losses and dust generation.

  • Solubilization (The High-Risk Step):

    • Add DMSO strictly within the hood.

    • Technique: Do not vortex with the cap loose. Cap tightly, wrap with Parafilm, then vortex.

    • Why? Aerosolized DMSO-Cgp 43182 micro-droplets can bypass standard surgical masks.

  • Aliquot Storage:

    • Aliquot immediately into single-use volumes to avoid freeze-thaw cycles which can precipitate the compound and pressurize vials.

Part 3: Visualization & Formatting
Diagram 1: Mechanism of Action & Intervention Points

This diagram illustrates where Cgp 43182 intervenes in the inflammatory cascade, validating the need for protection against potent biological modulation.

CgpMechanism Figure 1: Cgp 43182 Mechanism of Action & Safety Relevance Stimulus Cytokine Stimulus (IL-1β / TNF-α) Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates NFkB NF-κB Pathway (Transcription) Stimulus->NFkB Signaling sPLA2 sPLA2-IIA Enzyme Membrane->sPLA2 Substrate AA Arachidonic Acid (Release) sPLA2->AA Catalysis Inhibitor Cgp 43182 (Inhibitor) Inhibitor->sPLA2 BLOCKS (IC50 ~1.3µM) Inhibitor->NFkB Modulates (Prevents IκBα degradation) COX2 COX-2 Expression AA->COX2 Substrate NFkB->COX2 Induces Gene PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Synthesis

Caption: Cgp 43182 dual-action inhibition blocks both sPLA2 enzymatic activity and NF-κB transcriptional regulation.[4]

Diagram 2: Safe Handling Workflow (Solubilization)

A logical flow to minimize exposure during the most critical phase: dissolving the powder.

SafetyWorkflow Figure 2: Cgp 43182 Solubilization Safety Protocol Start Dry Powder (Static Hazard) Weigh Weigh in BSC (Use Ionizer) Start->Weigh No Drafts Solvent Add DMSO (Permeability Hazard) Weigh->Solvent Double Gloves Mix Vortex (Parafilm Cap Required) Solvent->Mix Sealed System Aliquot Single-Use Aliquots (-20°C Storage) Mix->Aliquot Immediate

Caption: Operational workflow emphasizing the transition from inhalation hazard (powder) to dermal hazard (DMSO).

Disposal & Environmental Safety

Cgp 43182 is an environmental toxin (aquatic toxicity potential due to biological stability).

Waste StreamHandling Protocol
Solid Waste Contaminated gloves, tips, and tubes must be disposed of in Hazardous Chemical Waste (Incineration). Do not use regular biohazard bags.
Liquid Waste Collect all DMSO/Ethanol washes in a dedicated "Halogenated/Organic Solvent" carboy. Label as "Contains Bioactive Inhibitor."
Spill Cleanup Absorb liquid spills with vermiculite. Do not use paper towels alone (permeation risk). Place vermiculite in a sealed jar for disposal.
References
  • Beck, S., et al. (2000). Inhibition of NFκB-mediated pro-inflammatory gene expression in rat mesangial cells by the enolized 1,3-dioxane-4,6-dione-5-carboxamide, CGP-43182.[1] British Journal of Pharmacology, 130(5), 1183–1190.

  • Lukiw, W. J., et al. (2003).[3] Coordinate Activation of HIF-1 and NF-κB DNA Binding and COX-2 and VEGF Expression in Retinal Cells by Hypoxia.[2][3] Investigative Ophthalmology & Visual Science, 44(10), 4163-4170.[3]

  • Pfeilschifter, J., et al. (1993).[4][5] Cgp 43182, a potent inhibitor of group IIA secreted phospholipase A2.[1][4][6][] British Journal of Pharmacology.[2][3][8][9][10]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cgp 43182
Reactant of Route 2
Cgp 43182

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.